D-[2-13C]xylulose
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Overview
Description
D-[2-13C]xylulose is a labeled form of xylulose, a ketopentose sugar. The “13C” denotes the presence of a carbon-13 isotope at the second carbon position, which is used in various scientific studies to trace metabolic pathways and understand biochemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
D-[2-13C]xylulose can be synthesized through the isomerization of D-[2-13C]xylose. This process typically involves the use of xylose isomerase, an enzyme that catalyzes the conversion of xylose to xylulose. The reaction conditions often include a buffered aqueous solution at an optimal pH and temperature to ensure maximum enzyme activity .
Industrial Production Methods
Industrial production of this compound may involve the fermentation of labeled xylose using genetically engineered microorganisms. These microorganisms are designed to efficiently convert xylose to xylulose while incorporating the carbon-13 isotope. The fermentation process is followed by purification steps to isolate the labeled xylulose .
Chemical Reactions Analysis
Types of Reactions
D-[2-13C]xylulose undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form D-[2-13C]xylonic acid.
Reduction: It can be reduced to form D-[2-13C]xylitol.
Isomerization: It can be isomerized to form other pentoses like D-[2-13C]ribulose.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Sodium borohydride and hydrogen gas with a catalyst are often used.
Isomerization: Enzymes like xylose isomerase are used under specific pH and temperature conditions.
Major Products
Oxidation: D-[2-13C]xylonic acid.
Reduction: D-[2-13C]xylitol.
Isomerization: D-[2-13C]ribulose.
Scientific Research Applications
D-[2-13C]xylulose is widely used in scientific research, including:
Chemistry: It is used as a tracer in nuclear magnetic resonance (NMR) studies to investigate the structure and dynamics of carbohydrates.
Biology: It helps in studying metabolic pathways involving pentose sugars.
Medicine: It is used in metabolic studies to understand disorders related to carbohydrate metabolism.
Industry: It is used in
Biological Activity
D-[2-13C]xylulose is a stable isotope-labeled form of xylulose, a pentose monosaccharide that plays a significant role in various metabolic pathways, particularly the pentose phosphate pathway (PPP). The incorporation of a carbon-13 isotope at the second carbon position enhances the ability to trace metabolic processes in biological systems, making it a valuable tool for researchers studying carbohydrate metabolism.
Role in Metabolic Pathways
This compound is primarily utilized in studies related to the pentose phosphate pathway, which is crucial for generating NADPH and ribose-5-phosphate. These metabolites are essential for biosynthetic reactions and nucleotide synthesis. The ability to track the incorporation of the labeled carbon atom into downstream metabolites allows researchers to gain insights into metabolic flux and regulation under various physiological conditions .
Enzymatic Interactions
This compound interacts with several enzymes involved in carbohydrate metabolism:
- Xylulose Kinase (XK) : This enzyme phosphorylates xylulose, facilitating its entry into the PPP. Studies have shown that both plant and bacterial forms of XK exhibit varying affinities for D-xylulose, indicating its importance in different organisms .
- D-Xylulose Reductase : This enzyme catalyzes the reduction of D-xylulose to xylitol, playing a role in sugar alcohol metabolism. Variations in this enzyme can affect metabolic outcomes in humans, particularly in conditions like pentosuria .
Case Study 1: Metabolic Flux Analysis
In a study utilizing this compound for metabolic flux analysis (MFA), researchers demonstrated its effectiveness in quantifying intracellular fluxes in cancer cells. By tracing the labeled carbon through various metabolic pathways, they were able to elucidate how cancer cells adapt their metabolism to support rapid growth and proliferation. The findings highlighted the importance of NADPH generation and ribose-5-phosphate production in sustaining anabolic processes .
Case Study 2: Plant Metabolism
Research involving Arabidopsis thaliana has shown that this compound can be integrated into the 2C-methyl-d-erythritol 4-phosphate pathway, which is vital for isoprenoid biosynthesis. Experiments indicated that the cytosolic xylulose kinase plays a significant role in this integration, further emphasizing the compound's versatility across different biological systems .
Data Table: Comparison of Related Compounds
Compound | Structure/Characteristics | Unique Features |
---|---|---|
D-Xylose | An aldopentose with five carbons | Naturally occurring sugar |
D-Ribulose | A ketopentose involved in nucleotide synthesis | Key intermediate in pentose pathway |
L-Xylulose | An enantiomer of xylulose | Different biological roles |
D-Xylitol | Sugar alcohol derived from xylulose | Used as a sweetener and humectant |
This compound | Stable isotope-labeled xylulose | Enhanced tracking capability in metabolic studies |
Properties
IUPAC Name |
(3S,4R)-1,3,4,5-tetrahydroxy(213C)pentan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1/i4+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQJHHRNXZUBTE-OALKFFQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H]([13C](=O)CO)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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